An In-depth Technical Guide to N-Me-N-bis-PEG4: A Branched Linker for Advanced Bioconjugation
An In-depth Technical Guide to N-Me-N-bis-PEG4: A Branched Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Me-N-bis-PEG4 represents a class of branched polyethylene glycol (PEG) linkers characterized by a central tertiary amine with a methyl group and two poly(ethylene glycol) arms. These linkers are instrumental in modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The unique branched structure and the hydrophilic nature of the PEG chains impart favorable physicochemical properties to the resulting bioconjugates, including enhanced solubility, improved pharmacokinetics, and reduced immunogenicity. This technical guide provides a comprehensive overview of N-Me-N-bis-PEG4 and its derivatives, including their synthesis, physicochemical properties, and primary applications. Detailed experimental protocols and comparative data are presented to assist researchers in the strategic application of these versatile linkers.
Introduction to N-Me-N-bis-PEG4 and its Significance
N-Me-N-bis-PEG4 is a heterobifunctional or homobifunctional crosslinker built upon a branched PEG scaffold. The core structure consists of a nitrogen atom bonded to a methyl group and two PEG4 (tetraethylene glycol) chains. The termini of these PEG chains can be functionalized with a variety of reactive groups, such as carboxylic acids, NHS esters, maleimides, azides, or alkynes, allowing for covalent attachment to biomolecules.
The branched architecture of N-Me-N-bis-PEG4 offers distinct advantages over linear PEG linkers. It allows for the attachment of multiple molecules of interest, such as cytotoxic drugs in an ADC, to a single point of conjugation on a targeting protein. This can lead to a higher drug-to-antibody ratio (DAR) without compromising the stability and solubility of the conjugate.[][2] Furthermore, the three-dimensional structure of branched PEGs can provide a shielding effect, protecting the attached payload and the biomolecule from degradation and recognition by the immune system.[][3]
The primary utility of N-Me-N-bis-PEG4 and its derivatives lies in their role as flexible and hydrophilic spacers in complex bioconjugates. In the realm of ADCs, these linkers connect a potent cytotoxic payload to a monoclonal antibody, ensuring that the drug remains inactive until it reaches the target cancer cell.[][4] In the burgeoning field of PROTACs, they serve to bridge a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein.
Physicochemical Properties and Available Derivatives
The physicochemical properties of N-Me-N-bis-PEG4 derivatives are largely dictated by the nature of their terminal functional groups. The inherent hydrophilicity of the PEG chains enhances the aqueous solubility of the entire molecule and the resulting bioconjugates. This is particularly advantageous when working with hydrophobic drugs or proteins that are prone to aggregation.[][5]
A variety of N-Me-N-bis-PEG4 derivatives are commercially available, each designed for specific conjugation chemistries. The choice of derivative depends on the available functional groups on the biomolecule of interest.
Table 1: Common Derivatives of N-Me-N-bis-PEG4 and their Physicochemical Properties
| Derivative Name | Chemical Structure | Molecular Weight ( g/mol ) | Purity | Reactive Towards | Key Properties & Applications |
| N-Me-N-bis(PEG4-acid) | CH3-N-(CH2CH2O)4-CH2CH2COOH | (CH2CH2O)4-CH2CH2COOH | ~527.6 | >95% | Primary amines (after activation) |
| N-Mal-N-bis(PEG4-NHS ester) | Maleimide-N-(CH2CH2O)4-CH2CH2CO-NHS | (CH2CH2O)4-CH2CH2CO-NHS | ~858.9 | >90% | Thiols (Maleimide), Primary amines (NHS ester) |
| N-(Amino-PEG4)-N-bis(PEG4-propargyl) | H2N-(CH2CH2O)4-N-(CH2CH2O)4-CH2C≡CH | (CH2CH2O)4-CH2C≡CH | ~664.8 | >95% | Carboxylic acids, NHS esters (Amine), Azides (Propargyl) |
| N-(TCO)-N-bis(PEG4-acid) | TCO-N-(CH2CH2O)4-CH2CH2COOH | (CH2CH2O)4-CH2CH2COOH | ~665.8 | >98% | Tetrazines (TCO), Primary amines (Acid) |
| N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid | Me-Tetrazine-(CH2CH2O)4-N-(CH2CH2O)4-COOH | Biotin | ~923.1 | >95% | TCO (Tetrazine), Avidin/Streptavidin (Biotin), Amines (Acid) |
Note: The exact molecular weights and purities may vary slightly between suppliers. TCO = trans-Cyclooctene.
Primary Use: Linkers in Antibody-Drug Conjugates (ADCs) and PROTACs
The strategic design of the linker is a critical determinant of the efficacy and safety of ADCs and PROTACs. N-Me-N-bis-PEG4 linkers offer a balance of flexibility and hydrophilicity that is highly desirable for these applications.
Role in Antibody-Drug Conjugates (ADCs)
In ADC development, the linker's role is to ensure the stable attachment of the cytotoxic payload to the antibody during circulation in the bloodstream and to facilitate the efficient release of the drug upon internalization into the target cancer cell. The hydrophilic nature of N-Me-N-bis-PEG4 linkers can improve the solubility and stability of the ADC, particularly when dealing with hydrophobic payloads, thereby preventing aggregation.[6] The flexibility of the PEG chains can also help to overcome steric hindrance, allowing the antibody to bind to its target antigen without interference from the conjugated drug.
A key advantage of using branched linkers like N-Me-N-bis(PEG4-acid) or N-Mal-N-bis(PEG4-NHS ester) is the potential to increase the drug-to-antibody ratio (DAR). By attaching two drug molecules to a single linker, a higher payload can be delivered to the tumor cell, potentially leading to enhanced efficacy.[2]
Role in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase binder is a crucial component that dictates the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). The length and flexibility of the linker are critical for optimal ternary complex formation. N-Me-N-bis-PEG4, with its inherent flexibility, can adopt various conformations, facilitating the productive interaction between the target protein and the E3 ligase. The hydrophilicity of the PEG linker also improves the overall solubility and cell permeability of the PROTAC molecule.
Experimental Protocols
The following are generalized protocols for the use of common N-Me-N-bis-PEG4 derivatives. It is important to note that optimal reaction conditions (e.g., molar ratios, reaction times, and temperature) should be determined empirically for each specific application.
Protocol for Amine-to-Amine Crosslinking using N-Me-N-bis(PEG4-acid)
This protocol involves a two-step process: activation of the carboxylic acid groups to NHS esters, followed by reaction with the amine-containing biomolecule.
Materials:
-
N-Me-N-bis(PEG4-acid)
-
Amine-containing biomolecule(s)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Desalting column
Procedure:
-
Activation of N-Me-N-bis(PEG4-acid):
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Dissolve N-Me-N-bis(PEG4-acid) in the Activation Buffer.
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Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS.
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Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-Containing Biomolecule:
-
Immediately add the activated linker solution to the biomolecule solution in the Reaction Buffer. A 10- to 20-fold molar excess of the linker to the biomolecule is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purify the conjugate using a desalting column to remove excess linker and byproducts.[7]
-
Protocol for Thiol-to-Amine Conjugation using N-Mal-N-bis(PEG4-NHS ester)
This is a two-step sequential conjugation protocol.
Materials:
-
N-Mal-N-bis(PEG4-NHS ester)
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
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Reaction Buffer: PBS, pH 7.2-7.5
-
Anhydrous DMSO or DMF
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Desalting column
Procedure:
-
Reaction with Amine-Containing Protein:
-
Dissolve N-Mal-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to prepare a 10 mM stock solution immediately before use.
-
Add a 10- to 20-fold molar excess of the linker stock solution to the Protein-NH2 solution in the Reaction Buffer.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted linker using a desalting column equilibrated with the Reaction Buffer.
-
-
Reaction with Thiol-Containing Molecule:
-
Immediately add the Molecule-SH to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted thiol-containing molecules.[8]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 2. chemscene.com [chemscene.com]
- 3. precisepeg.com [precisepeg.com]
- 4. N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
